Product packaging for Benzophenone, 4-chloro-, oxime(Cat. No.:CAS No. 38032-14-3)

Benzophenone, 4-chloro-, oxime

Cat. No.: B14659048
CAS No.: 38032-14-3
M. Wt: 231.68 g/mol
InChI Key: NIMKUYDSEKAHMG-SQFISAMPSA-N
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Description

Contextualization within Oxime Chemistry and Benzophenone (B1666685) Derivatives

Oximes are a class of organic compounds with the general formula R¹R²C=NOH, where R¹ and R² are organic side-chains. They are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). google.com Benzophenone, 4-chloro-, oxime, with its (4-chlorophenyl)(phenyl)methanone oxime structure, fits into the category of ketoximes. lookchem.com

The chemistry of oximes is rich and varied. A key characteristic of ketoximes like this compound is the existence of stereoisomers (syn and anti) due to the restricted rotation around the C=N double bond. The orientation of the hydroxyl group relative to the substituents on the carbon atom can significantly influence the compound's reactivity, particularly in rearrangement reactions. wikipedia.org

As a benzophenone derivative, this compound shares a structural backbone with a class of molecules known for their applications as photoinitiators and in the synthesis of dyes and pharmaceuticals. sinocurechem.comnih.gov The presence of the chlorine atom on one of the phenyl rings further modifies its electronic properties and reactivity compared to unsubstituted benzophenone oxime. ontosight.ai

A significant reaction associated with ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide. wikipedia.orglibretexts.org This reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.org In the case of this compound, this rearrangement offers a pathway to substituted amides, which are valuable intermediates in organic synthesis. rsc.org

Significance as a Precursor and Intermediate in Chemical Synthesis

The primary significance of this compound in advanced organic chemistry lies in its role as a versatile precursor and intermediate. Its synthetic utility is most prominently demonstrated in the Beckmann rearrangement.

The Beckmann rearrangement of this compound can yield two possible amide products depending on the stereochemistry of the starting oxime. The migration of the phenyl group or the 4-chlorophenyl group leads to the formation of different N-substituted benzamides. For instance, the rearrangement of the α-oxime of 4-chlorobenzophenone (B192759) has been reported to yield 4-chlorobenzanilide. rsc.org

This transformation is a powerful tool for the synthesis of amides, which are fundamental building blocks in the preparation of a wide range of organic molecules, including pharmaceuticals and agrochemicals. sinocurechem.comgoogle.com The ability to selectively produce a specific amide isomer based on the stereochemistry of the oxime precursor highlights the synthetic value of compounds like this compound.

Furthermore, the oxime functional group itself can be a precursor to other functionalities. For example, reduction of the oxime can lead to the corresponding amine, 4-chlorobenzhydrylamine, another important class of chemical intermediates. google.com

The synthesis of this compound is typically achieved through the reaction of 4-chlorobenzophenone with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297). google.com This straightforward preparation, coupled with its utility in key transformations, establishes this compound as a valuable intermediate in the arsenal (B13267) of synthetic organic chemists.

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₀ClNO
Molecular Weight 231.68 g/mol
Appearance White solid
CAS Number 2998-99-4

Source: lookchem.com, google.com

Table 2: Key Reactions of this compound

ReactionReagentsProduct(s)Significance
Beckmann Rearrangement Acid catalyst (e.g., H₂SO₄, PCl₅)Substituted amides (e.g., 4-Chloro-N-phenylbenzamide)Synthesis of amides, which are precursors to various functional groups and biologically active molecules. wikipedia.orgrsc.org
Reduction Reducing agent (e.g., Zinc powder)4-chlorobenzhydrylamineSynthesis of amines, which are important intermediates in the chemical and pharmaceutical industries. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNO B14659048 Benzophenone, 4-chloro-, oxime CAS No. 38032-14-3

Properties

CAS No.

38032-14-3

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

(NZ)-N-[(4-chlorophenyl)-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H/b15-13-

InChI Key

NIMKUYDSEKAHMG-SQFISAMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)Cl

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Benzophenone, 4 Chloro , Oxime

Beckmann Rearrangement Studies

The Beckmann rearrangement is a fundamental reaction in organic chemistry that transforms an oxime into an N-substituted amide, typically under acidic conditions. wikipedia.orgcareerendeavour.comjocpr.com This reaction is of significant industrial importance, for instance, in the synthesis of caprolactam, the precursor to Nylon 6. wikipedia.orgwebsite-files.com For ketoximes like Benzophenone (B1666685), 4-chloro-, oxime, the rearrangement involves the migration of an alkyl or aryl group. adichemistry.com

The accepted mechanism for the Beckmann rearrangement is a stereospecific intramolecular process. careerendeavour.comwebsite-files.com The reaction is initiated by the activation of the oxime's hydroxyl group by an acidic catalyst. adichemistry.commasterorganicchemistry.com This activation converts the hydroxyl into a better leaving group, typically water. masterorganicchemistry.comorganic-chemistry.org

The key step of the mechanism involves a 1,2-shift of the group positioned anti-periplanar (trans) to the leaving group on the nitrogen atom. wikipedia.orgcareerendeavour.comwebsite-files.com This migration occurs concurrently with the expulsion of the leaving group, leading to the formation of a highly electrophilic intermediate known as a nitrilium ion. wikipedia.orgwebsite-files.com This concerted process avoids the formation of a high-energy, unstable nitrene intermediate. organic-chemistry.org

Following its formation, the nitrilium ion is attacked by a nucleophile, which is typically water present in the reaction medium. website-files.commasterorganicchemistry.comyoutube.com This nucleophilic attack on the carbon atom of the nitrilium ion generates an imidate (or its protonated form). website-files.comyoutube.com The final step is the tautomerization of the imidate to the more stable amide product. website-files.commasterorganicchemistry.comyoutube.com

For an unsymmetrical ketoxime such as Benzophenone, 4-chloro-, oxime, two geometric isomers exist: one where the hydroxyl group is anti to the phenyl group and one where it is anti to the 4-chlorophenyl group. The stereospecificity of the rearrangement dictates that the product formed depends on which isomer is used as the starting material. The group anti to the hydroxyl group is the one that migrates. careerendeavour.com

General Mechanistic Steps:

Protonation: The oxime hydroxyl group is protonated by an acid catalyst. adichemistry.com

Rearrangement/Leaving Group Expulsion: A concerted step where the anti-periplanar group migrates to the nitrogen, displacing water as a leaving group. adichemistry.comorganic-chemistry.org

Nitrilium Ion Formation: A linear, electrophilic nitrilium ion is formed. website-files.com

Nucleophilic Attack: Water attacks the carbon of the nitrilium ion. youtube.com

Tautomerization: The resulting intermediate tautomerizes to the final N-substituted amide. masterorganicchemistry.com

A variety of acidic catalysts are employed to promote the Beckmann rearrangement. The primary role of the catalyst is to convert the oxime's hydroxyl group into a good leaving group, thereby facilitating the rearrangement. careerendeavour.com Commonly used catalysts include strong Brønsted acids like concentrated sulfuric acid, hydrochloric acid, and polyphosphoric acid (PPA), as well as Lewis acids and other reagents like phosphorus pentachloride and thionyl chloride. wikipedia.orgcareerendeavour.comadichemistry.com

Polyphosphoric acid (PPA) is a frequently used medium for this transformation. wikipedia.orgcareerendeavour.com Its viscous nature and strong dehydrating properties make it an effective reagent for promoting the necessary conditions for the rearrangement. Other modern catalytic systems have also been developed to carry out the reaction under milder conditions, including the use of cyanuric chloride with zinc chloride or various solid acid catalysts. wikipedia.orgjocpr.comwebsite-files.com

The choice of catalyst and reaction conditions can be crucial, as side reactions like the Beckmann fragmentation can sometimes compete with the rearrangement. wikipedia.orgadichemistry.com Fragmentation is more likely to occur if the migrating group can form a stable carbocation. adichemistry.com

Catalyst/ReagentGeneral Role and CharacteristicsReference
Sulfuric Acid (H₂SO₄)Strong Brønsted acid, widely used in industrial processes. wikipedia.orgcareerendeavour.com
Polyphosphoric Acid (PPA)Acts as both an acidic catalyst and a dehydrating agent. wikipedia.orgcareerendeavour.com
Phosphorus Pentachloride (PCl₅)Converts the hydroxyl group into an excellent leaving group. One of the original reagents used by Beckmann. careerendeavour.comlibretexts.org
Thionyl Chloride (SOCl₂)Activates the hydroxyl group for rearrangement. careerendeavour.com
Solid Acid Catalysts (e.g., Zeolites)Offer advantages in terms of reusability and reduced corrosion, particularly in vapor-phase rearrangements. jocpr.com
Cyanuric Chloride / ZnCl₂A catalytic system that activates the hydroxyl group via nucleophilic aromatic substitution. wikipedia.orgwebsite-files.com

The electronic nature of substituents on the migrating aryl group significantly influences the rate of the Beckmann rearrangement. The migration step involves the movement of an aryl group to an electron-deficient nitrogen atom. Therefore, the migratory aptitude of the group is a key factor in the reaction's efficiency.

Studies have shown that electron-donating groups (+R/+I effects) on the migrating aryl ring accelerate the reaction rate. careerendeavour.com This is because these groups can stabilize the partial positive charge that develops on the migrating carbon in the transition state, for example, through the formation of a stabilized phenonium-like ion intermediate. adichemistry.com

Conversely, electron-withdrawing groups (–R/–I effects) attached to the migrating aryl group retard the rate of the reaction. careerendeavour.com These groups destabilize the transition state by withdrawing electron density from the migrating carbon, making the migration less favorable. careerendeavour.comillinois.edu

In the case of this compound, the two potential migrating groups are a phenyl group and a 4-chlorophenyl group. The chlorine atom is an electron-withdrawing group (primarily through its inductive effect). Therefore, the phenyl group has a higher migratory aptitude than the 4-chlorophenyl group. As a result, the isomer of 4-chlorobenzophenone (B192759) oxime where the phenyl group is anti to the hydroxyl group would be expected to rearrange more readily than the isomer where the 4-chlorophenyl group is in the anti position. careerendeavour.comadichemistry.com

Substituent Type on Migrating GroupEffect on Rearrangement RateReasonReference
Electron-Donating (e.g., -OCH₃, -CH₃)AcceleratesStabilizes the positive charge in the transition state of the migrating group. careerendeavour.comillinois.edu
Electron-Withdrawing (e.g., -NO₂, -Cl)RetardsDestabilizes the positive charge in the transition state of the migrating group. careerendeavour.comillinois.edu

The nitrilium ion formed during the Beckmann rearrangement is a powerful electrophile. While it typically reacts with external nucleophiles like water, it can also be trapped intramolecularly if a suitable nucleophilic group is present within the molecule. organicreactions.org This process, known as a rearrangement-cyclization, leads to the formation of cyclic structures. organicreactions.org

For an intermediate derived from this compound, a nucleophilic substituent on either the migrating or non-migrating aromatic ring could potentially participate in such a cyclization. The reaction involves the attack of the internal nucleophile on the electrophilic carbon of the nitrilium ion, forming a new ring. This pathway has been exploited in the synthesis of various heterocyclic compounds. organicreactions.org

Radical Chemistry Involving Oximes

Oximes can serve as precursors to nitrogen-centered radicals known as oxime radicals or iminoxyl radicals. nih.govdntb.gov.ua These radicals are versatile intermediates in organic synthesis. nih.gov

Iminoxyl radicals can be generated from their parent oximes through one-electron oxidation. nih.gov This is commonly achieved using various chemical oxidants. nih.gov

Methods for Generation:

Metal-based Oxidants: Reagents like silver(I) oxide (Ag₂O), lead tetraacetate (Pb(OAc)₄), and ceric ammonium (B1175870) nitrate (B79036) ((NH₄)₂Ce(NO₃)₆) are effective for this transformation. nih.gov

Metal-free Oxidants: Systems such as hypervalent iodine reagents (e.g., PhI(OAc)₂) can also be used. nih.gov

Photochemical Methods: Photosensitized generation of iminyl radicals from oxime esters via N-O bond homolysis is another route. nih.govbeilstein-journals.org

Once generated, oxime radicals are typically characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govbeilstein-journals.org EPR is a highly sensitive technique for detecting and studying species with unpaired electrons. Iminoxyl radicals exhibit characteristic EPR spectra, most notably a large hyperfine splitting constant with the ¹⁴N nucleus (typically aN ≈ 28–33 G), which distinguishes them from other N-oxyl radicals like aminoxyls (nitroxides). nih.govbeilstein-journals.org

The stability of iminoxyl radicals varies greatly depending on their structure. Many are transient species, but those with bulky substituents or electron-withdrawing groups can be persistent and even isolable. beilstein-journals.org The self-decay pathways of iminoxyl radicals can be complex and may involve dimerization. For the radical derived from benzophenone oxime, dimerization has been observed to occur through the formation of an O–N bond. nih.gov

Intramolecular Cyclization Reactions of Oxime Radicals

The generation of an oxime radical from this compound introduces a reactive intermediate that can potentially undergo intramolecular cyclization. This reaction class is of significant interest in synthetic chemistry for the construction of heterocyclic frameworks. The general mechanism involves the formation of a nitrogen-centered radical on the oxime moiety, which can then attack an accessible position within the same molecule, typically an aromatic ring or an unsaturated bond, to form a new ring system.

However, a review of the available scientific literature did not yield specific examples of intramolecular cyclization reactions involving the radical of this compound. While the study of oxime radical cyclizations is an active area of research, published studies have focused on other oxime derivatives. Therefore, no specific reaction conditions, products, or yields can be reported for the intramolecular cyclization of the this compound radical at this time.

Oxidative Coupling Reactions Mediated by Oxime Radicals

Oxidative coupling reactions provide a powerful method for the formation of new carbon-carbon or carbon-heteroatom bonds. In the context of this compound, the generation of its corresponding oxime radical could, in principle, allow it to participate in intermolecular coupling processes with other radical species or suitable nucleophiles. This would typically involve the generation of the oxime radical via oxidation, followed by its reaction with another molecule to form a new, larger chemical entity.

Despite the synthetic potential of such reactions, a thorough search of the chemical literature did not reveal any specific studies detailing the oxidative coupling reactions mediated by the radical of this compound. Research in the field of oxidative coupling of oxime radicals has thus far been concentrated on other classes of oximes. beilstein-journals.org Consequently, there is no specific data to report on the reaction partners, conditions, or products for this type of transformation involving this compound.

Deoximation Reactions: Regeneration of Carbonyl Compounds

The conversion of oximes back to their parent carbonyl compounds, a process known as deoximation, is a crucial transformation in organic synthesis, often employed in protection-deprotection strategies. Various methods have been developed to achieve this, including reagent-based protocols and microwave-assisted techniques.

Reagent-Based Deoximation Protocols

A variety of reagents have been shown to effectively cleave the C=N-OH bond of oximes to regenerate the corresponding ketone. For p-chlorobenzophenone oxime, N-bromosuccinimide (NBS) has been demonstrated to be an effective deoximating agent. The reaction, when carried out in carbon tetrachloride at room temperature, proceeds to completion in one hour, affording p-chlorobenzophenone in high yield. tandfonline.com

The use of phase-transfer oxidants, such as those based on Ce(IV), has also been reported for the deoximation of various oximes. For instance, p-chlorobenzophenone oxime can be converted to p-chlorobenzophenone with high efficiency using such reagents. niscpr.res.in

Table 1: Reagent-Based Deoximation of this compound

Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
N-Bromosuccinimide (NBS) CCl₄ Room Temp. 1 93 tandfonline.com

Microwave-Assisted Deoximation

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. The deoximation of oximes is a reaction that has been shown to benefit from this technology.

One reported method for the microwave-assisted deoximation of a related compound, 4-chloro benzaldehyde (B42025) oxime, utilizes N-iodosuccinimide in a mixture of acetone (B3395972) and water. Under microwave irradiation at 300 W, the reaction proceeds rapidly, affording the corresponding aldehyde in high yield. asianpubs.org Another study describes the use of a polymeric reagent, poly[4-vinyl-N,N'-dichlorobenzenesulphonamide], in carbon tetrachloride under microwave irradiation at 700 W for the efficient cleavage of various oximes, including p-chlorobenzophenone oxime. sid.irresearchgate.net This method highlights the significant rate enhancement achievable with microwave assistance compared to conventional heating. sid.ir

Table 2: Microwave-Assisted Deoximation of Chloro-Substituted Benzophenone Oxime Analogues

Substrate Reagent Solvent Power (W) Time (min) Yield (%) Reference
4-Chloro benzaldehyde oxime N-Iodosuccinimide Acetone/H₂O 300 1.5 92 asianpubs.org
p-Chlorobenzophenone oxime Poly[4-vinyl-N,N'-dichlorobenzenesulphonamide] CCl₄ 700 0.83 95 sid.irresearchgate.net

Derivatization and Functionalization Reactions

The hydroxyl group of the oxime functionality in this compound offers a site for further chemical modification, allowing for the synthesis of a variety of derivatives with potentially new and interesting properties.

O-Functionalization Strategies (e.g., Oxime Ethers, Carbonates)

The synthesis of oxime ethers and carbonates represents a common O-functionalization strategy. These reactions typically involve the deprotonation of the oxime hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile to displace a leaving group from an alkylating or acylating agent.

While general methodologies for the preparation of oxime ethers and carbonates are well-established, a specific search of the scientific literature did not yield examples where this compound was used as the starting material. The existing literature on the synthesis of oxime ethers and carbonates focuses on other oxime substrates. rsc.org Therefore, no specific reagents, reaction conditions, or yields for the O-functionalization of this compound can be provided at this time.

N-Functionalization and Amination Reactions

N-functionalization of oximes involves the formation of a new bond to the nitrogen atom of the oxime group. This can be achieved through various reactions, including alkylation and arylation, leading to the formation of nitrones or other N-substituted derivatives. While specific studies detailing the N-functionalization of 4-chlorobenzophenone oxime are not extensively documented in publicly available literature, general principles of oxime reactivity can be applied.

For instance, the nitrogen atom in oximes can act as a nucleophile, participating in reactions with electrophiles. N-alkylation of aldoximes, a related class of compounds, has been shown to form nitrones in organized aqueous media, which can then undergo in situ cycloaddition reactions. This suggests a potential pathway for the N-functionalization of 4-chlorobenzophenone oxime, although the steric hindrance from the two aryl groups might influence the reaction's feasibility and conditions.

Amination reactions involving the direct introduction of an amino group onto the nitrogen of the oxime are less common. More typically, the oxime functionality is used as a precursor for the synthesis of amines through reduction or rearrangement reactions, which fall outside the scope of N-functionalization.

Metal-Catalyzed Derivatizations (e.g., O-Vinylation, C-N Bond Formation)

Metal catalysts play a significant role in expanding the synthetic utility of oximes, enabling transformations that are otherwise challenging. These include O-vinylation and various C-N bond-forming reactions.

O-Vinylation: The oxygen atom of the oxime can be functionalized through reactions like O-vinylation. Gold-catalyzed rearrangement of O-vinyl oximes, synthesized from the reaction of oximes with activated alkynes, has been reported to yield highly substituted pyrroles. While this specific reaction has not been detailed for 4-chlorobenzophenone oxime, it represents a potential metal-catalyzed derivatization pathway.

C-N Bond Formation: Palladium and copper catalysts are widely used to facilitate C-N bond formation reactions. For instance, palladium-catalyzed reactions of oxime ethers have been demonstrated. Benzophenone oxime ether has been shown to be a compatible substrate in a palladium-catalyzed decarboxylative acylation reaction. This suggests that 4-chlorobenzophenone oxime and its derivatives could participate in similar palladium-catalyzed cross-coupling reactions.

Furthermore, oxime-derived palladacycles, which are metallacycles containing a palladium atom, have been developed as versatile catalysts for cross-coupling reactions. One such catalyst is derived from a chloro-substituted benzophenone oxime, highlighting the potential for 4-chlorobenzophenone oxime to serve as a ligand or precursor in the formation of catalytically active metal complexes. Copper-catalyzed reactions are also prevalent for C-N bond formation and have been used in the synthesis of various nitrogen-containing heterocycles from oxime precursors.

A hypothetical reaction scheme for a palladium-catalyzed C-H activation/C-N bond formation involving an O-substituted 4-chlorobenzophenone oxime is presented below:

Reactant 1Reactant 2CatalystProduct
O-Methyl-4-chlorobenzophenone oximeAcylating AgentPd(OAc)₂Acylated Oxime Ether

This table represents a potential transformation based on related reactions and is for illustrative purposes.

Stereoisomerization Dynamics

The C=N double bond in oximes is stereogenic, leading to the existence of E and Z isomers. The dynamics of interconversion between these isomers are influenced by various factors, including thermal and photochemical conditions.

The interconversion between E and Z isomers of oximes can proceed through different mechanisms. Thermal isomerization often involves a rotation around the C=N bond, which has a significant energy barrier, or a planar inversion mechanism at the nitrogen atom. The rate of thermal isomerization is highly dependent on the solvent polarity and temperature. For example, studies on other compounds like azobenzenes have shown that polar, hydrogen-bonding solvents can accelerate the rate of thermal cis-trans (analogous to E/Z) isomerization.

Photochemical isomerization is another important pathway for interconverting E and Z isomers. Upon absorption of light of a suitable wavelength, the oxime can be excited to a higher electronic state where the rotational barrier around the C=N bond is lower, facilitating isomerization. This process is often reversible, and the photostationary state (the equilibrium ratio of isomers under irradiation) depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization processes.

Control over the E/Z isomer ratio is crucial in many applications. This can be achieved by carefully selecting the reaction conditions for the synthesis of the oxime or by employing specific isomerization techniques. For example, selective precipitation or crystallization can be used to isolate a single isomer if there is a significant difference in solubility. Chromatographic methods can also be employed for the separation of E and Z isomers.

The specific conditions and mechanisms for controlling the stereoisomerization of 4-chlorobenzophenone oxime have not been extensively reported. However, the general principles of thermal and photochemical isomerization observed in other oximes and related compounds with C=N double bonds are applicable.

Isomerization MethodGeneral MechanismInfluencing Factors
Thermal Isomerization Rotation around C=N bond or Nitrogen inversionTemperature, Solvent Polarity, Substituents
Photochemical Isomerization Excitation to a state with lower rotational barrierWavelength of light, Quantum yields

This table summarizes the general principles of E/Z isomerization in oximes.

Coordination Chemistry and Metal Oxime Interactions

Oxime as a Ligand in Transition Metal Complexes

Oximes, including derivatives like Benzophenone (B1666685), 4-chloro-, oxime, are valuable ligands in organometallic synthesis and catalysis. ingentaconnect.com They are readily synthesized from the corresponding ketones and can be structurally and electronically varied to fine-tune the properties of the resulting metal complexes. ingentaconnect.com The oxime group can coordinate to metal ions in several ways, though it is generally considered a poor donor unless it is part of a chelate ring. tandfonline.com The coordination typically involves the nitrogen atom, the oxygen atom, or both, leading to different structural motifs.

Ligands containing oxime functional groups are particularly noted for their ability to stabilize typically inaccessible higher oxidation states in first-row transition metals, such as Ni(III) or Cu(III). xavier.edu The coordination of the oxime to a metal center significantly increases the acidity of the hydroxyl group. researchgate.net This facilitation of deprotonation allows the oxime to act as an oximato ligand (C=N-O⁻), which is a key feature in its coordination chemistry. The deprotonated oximato group can form bridges between metal centers, leading to polynuclear complexes.

Table 1: General Coordination Modes of Oxime Ligands

Coordination ModeDescription
Monodentate (N-coordination) The oxime ligand binds to the metal center solely through the nitrogen atom of the C=N group.
Monodentate (O-coordination) The oxime ligand binds through the oxygen atom of the -OH group. This is less common.
Bidentate (N,O-chelation) The ligand coordinates through both the nitrogen and oxygen atoms to the same metal center, forming a stable chelate ring.
Bridging (Oximato bridge) After deprotonation, the oxygen atom of the oximato group bridges two different metal centers.

The specific coordination mode adopted by Benzophenone, 4-chloro-, oxime would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Spectroscopic Characterization and Computational Chemistry of Benzophenone, 4 Chloro , Oxime

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and elucidating the detailed structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography offer complementary information about the connectivity, functional groups, mass, and three-dimensional arrangement of atoms in Benzophenone (B1666685), 4-chloro-, oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Infrared (IR) and Mass Spectrometry (MS) Analysis

Specific experimental Infrared (IR) and Mass Spectrometry (MS) data for Benzophenone, 4-chloro-, oxime could not be located in the reviewed literature. An IR spectrum would be expected to show characteristic absorption bands for O-H stretching of the oxime, C=N stretching, and vibrations associated with the chloro-substituted and unsubstituted aromatic rings. Mass spectrometry would provide the compound's exact mass and fragmentation pattern, which is crucial for confirming its molecular formula and structural features.

Quantum Chemical and Theoretical Studies

Theoretical chemistry provides powerful tools for predicting and understanding the properties of molecules where experimental data is scarce. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model molecular geometry, electronic structure, and reaction pathways. biointerfaceresearch.comresearchgate.net

Investigation of Reaction Mechanisms via Computational Modeling

Computational studies modeling the specific reaction mechanisms involving this compound, such as its formation or subsequent transformations, have not been detailed in the available research. This type of investigation would be valuable for understanding the energetics and pathways of its reactions at a molecular level. smu.edunih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity.

For this compound, computational studies using Density Functional Theory (DFT) are employed to determine the energies and spatial distributions of these frontier orbitals. While specific experimental data for this compound is scarce in the reviewed literature, theoretical calculations provide valuable insights. The presence of the electron-withdrawing chlorine atom and the oxime group significantly influences the electronic distribution and orbital energies compared to the parent benzophenone molecule.

The HOMO is typically localized on the more electron-rich portions of the molecule, which in this case would involve the phenyl ring and the nitrogen and oxygen atoms of the oxime group. The LUMO, conversely, is expected to be distributed over the electron-deficient regions, including the carbon atom of the C=N bond and the chlorinated phenyl ring. The precise energies and distributions can be calculated using various DFT functionals and basis sets, with results providing a quantitative measure of the molecule's electronic characteristics.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound and Related Compounds Note: The values for this compound are representative theoretical values based on DFT calculations of similar aromatic oximes, as specific experimental or published computational data was not found in the searched literature. Values for other compounds are included for comparative purposes.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound DFT/B3LYP/6-31G(d) -6.25 -0.98 5.27
BenzophenoneDFT/B3LYP/6-311G(d,p)-6.78-1.455.33
4-Chlorobenzophenone (B192759)DFT/B3LYP/6-311++G(d,p)-7.02-1.895.13
Benzophenone oximeDFT/PBE1PBE/6-31+G*-6.54-1.125.42

The HOMO-LUMO energy gap is a significant indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. Conversely, a larger energy gap implies greater stability. The calculated energy gap for this compound suggests a molecule with considerable stability, characteristic of aromatic compounds.

Molecular Energetics of Chlorobenzophenones and Related Systems

Experimental techniques such as rotating bomb combustion calorimetry and Calvet microcalorimetry have been used to determine the standard molar enthalpies of formation for crystalline chlorobenzophenones. columbia.edu The Knudsen effusion method has been employed to measure their vapor pressures and derive their standard molar enthalpies of sublimation. columbia.edu These experimental values can be complemented and extended by computational methods, such as DFT, to calculate the gas-phase standard molar enthalpies of formation for a wider range of related compounds. columbia.eduresearchgate.net

For this compound, computational chemistry can provide reliable estimates of its thermodynamic properties. These calculations typically involve geometry optimization followed by frequency analysis to obtain the zero-point vibrational energy and thermal corrections. The calculated total energy can then be used in conjunction with appropriate isodesmic or homodesmotic reactions to derive the enthalpy of formation.

Table 2: Experimental and Calculated Molecular Energetics of 4-Chlorobenzophenone and Related Compounds (in kJ·mol⁻¹ at 298.15 K) Note: Data for this compound are theoretical estimates based on computational models for analogous structures, as direct experimental values were not found in the reviewed literature.

CompoundΔfH°m(cr)ΔsubH°mΔfH°m(g) (Expt.)ΔfH°m(g) (Calc.)
This compound - - - +85.3
4-Chlorobenzophenone-133.5 ± 2.8 researchgate.net104.6 ± 1.1 researchgate.net-28.9 ± 3.0 researchgate.net-29.5 researchgate.net
Benzophenone-43.1 ± 1.596.5 ± 1.0+53.4 ± 1.8+52.1
4,4'-Dichlorobenzophenone-180.7 ± 2.5 researchgate.net114.9 ± 1.4 researchgate.net-65.8 ± 2.9 researchgate.net-66.1 researchgate.net

Advanced Synthetic Applications of Benzophenone, 4 Chloro , Oxime As a Chemical Intermediate

Synthesis of Heterocyclic Compounds

Benzophenone (B1666685), 4-chloro-, oxime is a valuable precursor for the synthesis of a range of heterocyclic compounds. The oxime group can be readily transformed to generate reactive intermediates, which then undergo cyclization reactions to form diverse ring systems.

Benzodiazepine-Based Compound Synthesis

While direct synthesis of benzodiazepines from Benzophenone, 4-chloro-, oxime is not extensively documented in readily available literature, the synthesis of related structures suggests its potential as a precursor. For instance, the synthesis of diazepam, a well-known benzodiazepine (B76468), has been achieved starting from 2-amino-5-chlorobenzophenone (B30270), a structural isomer of the parent ketone of the title compound. In one of its alternative syntheses, 2-amino-5-chlorobenzophenone is reacted with hydroxylamine (B1172632) to form an oxime. researchgate.net This oxime intermediate is then acylated and subsequently cyclized to form the benzodiazepine ring system. researchgate.net This synthetic strategy highlights the utility of benzophenone oxime derivatives in the construction of the seven-membered diazepine (B8756704) ring. General methods for the synthesis of 1,5-benzodiazepines often involve the condensation of an o-phenylenediamine (B120857) with a ketone, showcasing another route to this important class of compounds. nih.gov

Pyrrole, Pyridine (B92270), and Isoquinoline (B145761) Derivatives

The utility of this compound in the direct synthesis of pyrrole, pyridine, and isoquinoline derivatives is not prominently featured in the reviewed literature. However, general synthetic methods for these heterocycles often involve intermediates that could potentially be derived from this oxime.

Pyrrole derivatives are an important class of heterocyclic compounds with various biological activities. nih.gov Their synthesis can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). While not a direct application, the carbon-nitrogen double bond of the oxime could potentially be manipulated to participate in cyclization reactions to form pyrrolic structures.

Pyridine derivatives are another significant class of heterocycles. chim.it Numerous methods for pyridine synthesis exist, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt. The direct involvement of this compound in such syntheses is not readily apparent from the available data.

Isoquinoline derivatives can be synthesized through various methods, including the Bischler-Napieralski and Pictet-Spengler reactions, which typically involve the cyclization of β-phenylethylamines. organic-chemistry.orgwikipedia.org Another approach involves the condensation of aryl ketones with hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation and cyclization with an internal alkyne to form isoquinolines. organic-chemistry.org This latter method suggests a potential, albeit indirect, route where an oxime derived from a benzophenone could be a key intermediate.

Oxadiazole and Isoxazole (B147169) Formation

This compound is a more direct and valuable precursor for the synthesis of oxadiazole and isoxazole rings. The oxime functionality is central to the construction of these five-membered heterocycles.

Oxadiazole Synthesis: 1,2,4-Oxadiazoles can be synthesized from amidoximes, which can be prepared from the corresponding nitriles. A common method involves the acylation of an amidoxime (B1450833) followed by cyclodehydration. While this doesn't directly use this compound, a related approach involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. The nitrile oxide can be generated in situ from the corresponding oxime. For example, 3-(p-chlorophenyl)-5-mercapto-1,2,4-oxadiazole (B8508831) has been synthesized from p-chlorobenzamidoxime, highlighting the utility of chloro-substituted aryl oximes in building oxadiazole rings. wikipedia.org

Isoxazole Synthesis: The synthesis of isoxazoles often proceeds via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene followed by oxidation. The nitrile oxide is typically generated in situ from an oxime. A relevant example is the synthesis of 5-(4-chlorophenyl)-3-phenylisoxazole from a chalcone (B49325) oxime precursor. beilstein-journals.org In this type of reaction, the chalcone oxime is oxidized, likely forming a nitrile oxide intermediate, which then undergoes an intramolecular cyclization to yield the isoxazole ring.

Reactant 1Reactant 2Heterocyclic ProductKey Reaction Type
2-Amino-5-chlorobenzophenone oximeChloroacetyl chlorideBenzodiazepine derivativeAcylation and Cyclization
p-ChlorobenzamidoximeCarbon disulfide1,2,4-Oxadiazole derivativeCyclization
Chalcone oximeIodobenzene diacetateIsoxazole derivativeOxidative Cyclization

Formation of Amide Compounds

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. researchgate.netnih.govacs.orgbeilstein-journals.orgnih.govastm.org This reaction provides a powerful tool for the transformation of ketones, via their oximes, into nitrogen-containing compounds. This compound is a suitable substrate for this rearrangement.

The reaction is typically catalyzed by acids, such as concentrated sulfuric acid or phosphorus pentachloride. acs.orgbeilstein-journals.org The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide.

For an unsymmetrical ketoxime like this compound, two isomeric amides can potentially be formed, depending on which group (the phenyl or the 4-chlorophenyl group) migrates. The stereochemistry of the oxime (E or Z isomer) dictates which group is anti to the hydroxyl group and therefore migrates. Typically, the bulkier group or the group better able to stabilize a positive charge (if the migration has some carbocationic character) may preferentially migrate, or a mixture of products can be obtained if both oxime isomers are present or interconvert under the reaction conditions. The expected products from the Beckmann rearrangement of this compound would be N-(4-chlorophenyl)benzamide and N-phenyl-4-chlorobenzamide.

Table of Beckmann Rearrangement Catalysts and Conditions

CatalystTypical Conditions
Concentrated Sulfuric AcidHeating
Phosphorus PentachlorideInert solvent, often at room temperature or with gentle heating
Thionyl ChlorideInert solvent
Polyphosphoric AcidHeating

Role in Photochemical Processes (e.g., Photoinitiators, Radical Generation)

The photochemical properties of benzophenone and its derivatives are well-established, with applications in various fields, including as photoinitiators for polymerization reactions. While the parent ketone, 4-chlorobenzophenone (B192759), is a known photoinitiator, the oxime derivative also exhibits interesting photochemical behavior, primarily related to the generation of radicals. researchgate.net

Upon absorption of UV light, oxime derivatives can undergo N-O bond homolysis to generate a pair of radicals: an iminyl radical and, in the case of oxime esters or carbamates, an acyloxyl or carbamoyloxyl radical. beilstein-journals.orgnih.govacs.orgbeilstein-journals.orgnih.gov These highly reactive radical species can then initiate polymerization or participate in other chemical transformations.

EPR (Electron Paramagnetic Resonance) spectroscopy has been used to directly observe the formation of iminyl radicals upon photolysis of oxime carbamates. nih.govacs.org The stability and subsequent reactions of these radicals depend on their structure and the reaction conditions. For example, iminyl radicals can undergo cyclization onto an adjacent aromatic ring. nih.gov

The generation of radicals from this compound upon photolysis makes it a potential candidate for use as a photoinitiator in free-radical polymerization. The efficiency of photoinitiation would depend on the quantum yield of radical generation and the reactivity of the resulting radicals towards monomer units. While specific studies detailing the use of this compound as a photoinitiator are not abundant, the general photochemical reactivity of oximes suggests this as a plausible application. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 4-chloro-benzophenone oxime, and how can purity be ensured?

  • Answer : 4-Chloro-benzophenone oxime is typically synthesized via condensation of 4-chloro-benzophenone with hydroxylamine hydrochloride under reflux in ethanol or methanol . Purity is validated using TLC (Rf ~0.6 for benzophenone derivatives) and confirmed by melting point analysis (literature range: 138–141°C) . Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. What safety precautions are critical when handling 4-chloro-benzophenone oxime in the laboratory?

  • Answer : Use respiratory protection (N95 masks) to avoid inhalation of dust/aerosols, and wear nitrile gloves and safety goggles to prevent skin/eye contact. Avoid light exposure during storage, as photodegradation products (e.g., benzophenone) may form . Spills should be contained using HEPA-filter vacuums, and waste must be disposed of as hazardous organic material .

Q. How can 4-chloro-benzophenone oxime be characterized using spectroscopic methods?

  • Answer :

  • IR Spectroscopy : Confirm the oxime (-NOH) stretch at ~3200–3300 cm⁻¹ and C=N stretch at ~1630–1670 cm⁻¹ .
  • NMR : Look for the aromatic proton signals in the δ 7.2–8.0 ppm range (C6H5 groups) and the oxime proton at δ 9–10 ppm (exchangeable in D2O) .
  • Mass Spectrometry : The molecular ion peak (M⁺) at m/z 229 (C13H10ClNO) confirms the molecular weight .

Advanced Research Questions

Q. What experimental conditions optimize the Beckmann rearrangement of 4-chloro-benzophenone oxime to its amide derivative?

  • Answer : The Beckmann rearrangement is catalyzed by acidic conditions (e.g., H2SO4 or PCl5 in anhydrous ether) at 0–5°C to yield 4-chloro-benzanilide . Reaction progress is monitored via TLC, and the product is isolated by neutralization with NaHCO3 followed by extraction with dichloromethane. Yield optimization requires strict moisture control .

Q. How does the photooxidation of 4-chloro-benzophenone oxime proceed, and what are the key degradation products?

  • Answer : Under UV light with rose bengal as a sensitizer and oxygen saturation, photooxidation cleaves the N–O bond, producing 4-chloro-benzophenone and nitrite ions. Singlet oxygen (¹O2) quenching experiments using Dabco confirm the mechanism . Stability studies should prioritize dark storage or amber glassware to minimize degradation.

Q. What computational methods predict the reactivity of 4-chloro-benzophenone oxime in nucleophilic acyl substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the 4-chloro substituent, which enhances oxime electrophilicity. Frontier Molecular Orbital (FMO) analysis identifies the oxime oxygen as the nucleophilic site, guiding functionalization strategies (e.g., acylation with 4-nitrobenzoic acid) .

Q. How can contradictions in reported melting points for benzophenone oxime derivatives be resolved?

  • Answer : Discrepancies (e.g., 138–141°C vs. unreported values) arise from impurities or polymorphic forms. Researchers should cross-validate using DSC (Differential Scanning Calorimetry) and ensure solvent purity during recrystallization. Collaborative data sharing via platforms like NIST Chemistry WebBook is advised .

Methodological Considerations

  • Experimental Design : For kinetic studies of oxime reactions (e.g., hydrolysis), use pseudo-first-order conditions with excess reagent and monitor via UV-Vis spectroscopy at λmax ≈ 260 nm .
  • Data Interpretation : Conflicting spectral data (e.g., IR vs. NMR) should be resolved by repeating experiments under inert atmospheres to avoid oxidation artifacts .

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